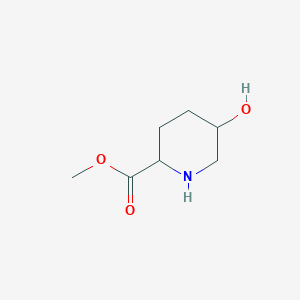

Methyl 5-hydroxypiperidine-2-carboxylate

Description

Historical Context and Significance of Piperidine (B6355638) Derivatives

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, represents one of the most significant and ubiquitous structural motifs in the fields of organic synthesis and medicinal chemistry. nih.govencyclopedia.pub Historically, piperidine-containing compounds were first identified in natural products, most notably piperine, the alkaloid responsible for the pungency of black pepper, from which the name "piperidine" is derived. encyclopedia.pub This foundational discovery paved the way for the identification of a vast number of other naturally occurring alkaloids with a piperidine core, such as atropine (B194438) and morphine, which exhibit potent biological activities. encyclopedia.pub

The prevalence of the piperidine scaffold in nature has inspired chemists for over a century to explore its synthesis and application. nih.gov It is now recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Consequently, piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, demonstrating a wide range of therapeutic applications. nih.govencyclopedia.pub These include treatments for cancer, Alzheimer's disease, viral infections, and hypertension, as well as analgesics and antipsychotics. encyclopedia.pubresearchgate.netijnrd.org The structural and physicochemical properties of the piperidine ring—its sp3-hybridized state, conformational flexibility (chair conformation), and the basicity of the nitrogen atom—allow it to serve as a versatile building block for constructing complex, three-dimensional molecules with favorable pharmacokinetic profiles. nih.govthieme-connect.com The development of novel synthetic methodologies to access diversely substituted piperidines continues to be a major focus of chemical research, driven by the enduring importance of this scaffold in the creation of new medicines. nih.gov

Overview of Methyl 5-Hydroxypiperidine-2-carboxylate as a Fundamental Scaffold

Within the broad class of piperidine derivatives, this compound is a key chiral building block valued for its utility in the synthesis of more complex pharmaceutical agents. This molecule incorporates several important structural features: a saturated piperidine ring, a hydroxyl (-OH) group at the C5 position, and a methyl ester (-COOCH₃) at the C2 position. The presence of these functional groups at specific stereocenters provides multiple points for further chemical modification, making it a valuable intermediate in multi-step synthetic sequences.

The significance of this compound as a fundamental scaffold is highlighted by its role as a precursor in the synthesis of important modern pharmaceuticals. For instance, its ethyl ester counterpart, Ethyl 5-hydroxypiperidine-2-carboxylate, is a crucial intermediate in an efficient, multi-step synthesis of Avibactam (B1665839). acs.org Avibactam is a novel non-β-lactam β-lactamase inhibitor used to combat bacterial resistance to antibiotics. acs.org

The synthesis of these hydroxypiperidine-2-carboxylate esters often involves the catalytic hydrogenation of a pyridine (B92270) precursor. acs.orglibretexts.org In a documented route, Ethyl 5-hydroxypicolinate is hydrogenated using a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere to yield the saturated piperidine ring of Ethyl 5-hydroxypiperidine-2-carboxylate. acs.org This transformation is a critical step that establishes the core scaffold, which can then be carried forward through further reactions, such as enzymatic resolutions and functional group manipulations, to produce the final target molecule. acs.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| InChIKey | KKBQWQJVUYTRDO-UHFFFAOYSA-N shachemlin.com |

| Canonical SMILES | COC(=O)C1CCC(O)CN1 shachemlin.com |

Scope and Research Imperatives

The research landscape surrounding this compound and related scaffolds is driven by several key imperatives. A primary focus is the development of highly efficient and stereoselective synthetic routes. acs.org Because the biological activity of complex molecules like Avibactam is dependent on their specific stereochemistry, controlling the three-dimensional arrangement of the hydroxyl and carboxylate groups on the piperidine ring is paramount. thieme-connect.com Research efforts are therefore directed towards discovering new catalysts and optimizing reaction conditions to produce specific stereoisomers in high yield and purity, often employing techniques like lipase-catalyzed enzymatic resolutions to separate different isomers. acs.org

Furthermore, the role of this compound as a chiral building block necessitates ongoing exploration into its application for constructing novel therapeutic agents. thieme-connect.comnih.gov The chemical handles present on the scaffold—the secondary amine, the hydroxyl group, and the ester—offer a platform for diversification. Medicinal chemists aim to use this and similar scaffolds to generate libraries of new compounds for screening against various biological targets. thieme-connect.com Introducing chiral piperidine scaffolds into drug candidates can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com

Example Synthesis: Formation of the Hydroxypiperidine-2-carboxylate Scaffold

| Starting Material | Catalyst/Reagents | Product | Reaction Type |

|---|---|---|---|

| Ethyl 5-hydroxypicolinate | H2, Rhodium on Carbon (Rh/C) | Ethyl 5-hydroxypiperidine-2-carboxylate acs.org | Catalytic Hydrogenation libretexts.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h5-6,8-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBQWQJVUYTRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Conformational Analysis of Methyl 5 Hydroxypiperidine 2 Carboxylate

Elucidation of Enantiomeric and Diastereomeric Forms

The structure of methyl 5-hydroxypiperidine-2-carboxylate features two chiral centers at the C2 and C5 positions of the piperidine (B6355638) ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the hydroxyl and methoxycarbonyl substituents.

The four stereoisomers are:

(2R, 5R) and (2S, 5S), which constitute the cis diastereomer.

(2R, 5S) and (2S, 5R), which constitute the trans diastereomer.

The synthesis of these stereoisomers can be achieved through various stereoselective routes. For instance, the catalytic hydrogenation of substituted pyridine (B92270) precursors can lead to predominantly the cis or trans product depending on the catalyst and reaction conditions. Subsequent resolution of the racemic mixtures, often through enzymatic methods or chiral chromatography, allows for the isolation of the individual enantiomers. A notable example is the lipase-catalyzed resolution which can produce enantiopure ethyl (2S,5S)-5-hydroxypiperidine-2-carboxylate with a high diastereomeric ratio.

| Stereoisomer | Relative Stereochemistry | Absolute Configuration |

|---|---|---|

| cis-Isomer (Enantiomeric Pair 1) | Hydroxyl and Methoxycarbonyl groups on the same side of the ring | (2R, 5R) |

| cis-Isomer (Enantiomeric Pair 1) | Hydroxyl and Methoxycarbonyl groups on the same side of the ring | (2S, 5S) |

| trans-Isomer (Enantiomeric Pair 2) | Hydroxyl and Methoxycarbonyl groups on opposite sides of the ring | (2R, 5S) |

| trans-Isomer (Enantiomeric Pair 2) | Hydroxyl and Methoxycarbonyl groups on opposite sides of the ring | (2S, 5R) |

Advanced Spectroscopic Methods for Stereochemical Assignment

The unambiguous determination of the stereochemistry of this compound isomers relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) experiments are invaluable in this regard.

In ¹H NMR spectroscopy, the coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles, which in turn helps in determining the axial or equatorial disposition of the substituents on the piperidine ring's chair conformation. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship.

Two-dimensional NMR techniques further elucidate the structure. Correlation Spectroscopy (COSY) helps in identifying coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Nuclear Overhauser Effect (NOE), observed in NOESY and ROESY experiments, is particularly powerful for determining relative stereochemistry. NOE enhancements are observed between protons that are close in space, regardless of whether they are directly bonded. For example, a strong NOE between the protons at C2 and C5 would suggest a cis relationship between the substituents at these positions.

X-ray crystallography provides the most definitive stereochemical assignment by determining the precise three-dimensional arrangement of atoms in a crystalline state. The absolute stereochemistry can be established through anomalous dispersion effects if a heavy atom is present in the structure or by using a chiral derivatizing agent with a known absolute configuration.

| Spectroscopic Technique | Information Gained | Application to this compound |

|---|---|---|

| ¹H NMR (Coupling Constants) | Dihedral angles between protons, indicating axial/equatorial positions of substituents. | Determination of the chair conformation and the relative orientation of the hydroxyl and methoxycarbonyl groups. |

| 2D NMR (COSY, HSQC) | Connectivity of protons and carbon atoms. | Complete assignment of the proton and carbon signals in the molecule. |

| 2D NMR (NOESY/ROESY) | Through-space proximity of protons. | Confirmation of cis/trans stereochemistry by observing NOEs between key protons. |

| X-ray Crystallography | Precise three-dimensional atomic coordinates. | Unambiguous determination of both relative and absolute stereochemistry. |

Computational Approaches to Conformational Preferences and Dynamics

Computational chemistry offers powerful tools to investigate the conformational landscape of flexible molecules like this compound. Methods such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT) can be used to calculate the potential energy surface of the molecule and identify its low-energy conformations.

The piperidine ring typically adopts a chair conformation to minimize angle and torsional strain. For a 2,5-disubstituted piperidine, several chair and boat conformations are possible. The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects.

Key factors influencing the conformational equilibrium include:

A-value: The steric strain associated with placing a substituent in an axial position. Larger substituents have a greater preference for the equatorial position to avoid 1,3-diaxial interactions.

Intramolecular Hydrogen Bonding: The hydroxyl group at C5 can potentially form a hydrogen bond with the nitrogen atom of the piperidine ring or the oxygen of the methoxycarbonyl group at C2. Such interactions can stabilize conformations that might otherwise be sterically disfavored.

Dipole-Dipole Interactions: The relative orientation of polar bonds can influence conformational stability.

Computational studies can predict the relative energies of the different chair and twist-boat conformations for each diastereomer. For the cis-isomer, a diequatorial conformation is generally expected to be the most stable. For the trans-isomer, one substituent must be axial and the other equatorial in a chair conformation. The preferred chair conformation will have the larger substituent in the equatorial position. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule, including the rates of ring inversion between different chair conformations.

| Conformer | Substituent Positions (C2, C5) | Predicted Relative Energy (Illustrative) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| cis-Isomer (Chair 1) | Equatorial, Equatorial | 0.0 kcal/mol (most stable) | Minimizes steric strain. |

| cis-Isomer (Chair 2) | Axial, Axial | High | Significant 1,3-diaxial interactions. |

| trans-Isomer (Chair 1) | Equatorial, Axial | Lower | Depends on the relative A-values of the substituents. |

| trans-Isomer (Chair 2) | Axial, Equatorial | Higher | Depends on the relative A-values of the substituents. |

| Twist-Boat Conformations | - | Generally higher than chair | Can be populated at higher temperatures or if stabilized by specific interactions. |

Synthetic Methodologies for Methyl 5 Hydroxypiperidine 2 Carboxylate and Analogous Hydroxypiperidine Esters

Strategies for the Construction of the Piperidine (B6355638) Ring System

Catalytic Hydrogenation and Reductive Cyclization Approaches

Catalytic hydrogenation of pyridine (B92270) derivatives represents one of the most direct and atom-economical methods for the synthesis of the corresponding piperidines. This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, often employing transition metal catalysts.

The direct hydrogenation of pyridine precursors, such as hydroxypicolinates, is a fundamental strategy for accessing hydroxypiperidine esters. This transformation typically requires a catalyst to facilitate the addition of hydrogen across the aromatic ring. A notable example is the iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts, which provides a stereodefined route to cis-configurated hydroxypiperidine esters. dicp.ac.cnrsc.org This method demonstrates a broad substrate scope and affords the desired products in excellent yields with high enantioselectivity and diastereoselectivity. dicp.ac.cnrsc.org

The general reaction involves the activation of the pyridine nitrogen, often through N-alkylation to form a pyridinium salt, which enhances the susceptibility of the aromatic ring to hydrogenation. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and stereocontrol.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 5-Hydroxypicolinate Pyridinium Salts dicp.ac.cnrsc.org

| Entry | Substrate | Catalyst/Ligand | Conditions | Yield (%) | ee (%) | dr |

|---|---|---|---|---|---|---|

| 1 | N-Benzyl-5-hydroxy-2-(methoxycarbonyl)pyridin-1-ium bromide | [Ir(cod)Cl]₂ / (S)-Segphos | H₂ (50 atm), MeOH, 40 °C, 24 h | 96 | 97 | >20:1 |

| 2 | N-Benzyl-5-hydroxy-2-(ethoxycarbonyl)pyridin-1-ium bromide | [Ir(cod)Cl]₂ / (S)-Segphos | H₂ (50 atm), MeOH, 40 °C, 24 h | 95 | 96 | >20:1 |

| 3 | N-(4-Methoxybenzyl)-5-hydroxy-2-(methoxycarbonyl)pyridin-1-ium bromide | [Ir(cod)Cl]₂ / (S)-Segphos | H₂ (50 atm), MeOH, 40 °C, 24 h | 94 | 95 | >20:1 |

The asymmetric hydrogenation of pyridinium salts is a powerful technique for the synthesis of chiral piperidines. By employing a chiral catalyst, it is possible to control the stereochemical outcome of the hydrogenation, leading to the formation of specific stereoisomers. Iridium complexes with chiral phosphine ligands have proven to be particularly effective for this purpose. dicp.ac.cnnih.gov

This strategy relies on the formation of a pyridinium salt to activate the pyridine ring towards reduction. The choice of the N-substituent on the pyridinium salt can influence the reactivity and selectivity of the hydrogenation. The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both the yield and the stereoselectivity of the desired piperidine product. The successful application of this methodology provides a direct route to enantiomerically enriched hydroxypiperidine esters. dicp.ac.cnresearchgate.net

Table 2: Chiral Ligands in Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts dicp.ac.cnnih.gov

| Entry | Ligand | Product Configuration | ee (%) |

|---|---|---|---|

| 1 | (R)-BINAP | (2S, 5S) | 92 |

| 2 | (R)-MeO-BIPHEP | (2S, 5S) | 95 |

| 3 | (S,S)-f-Binaphane | (2R, 5R) | 97 |

Intramolecular Cyclization Reactions for Piperidine Formation

Intramolecular cyclization reactions provide an alternative and powerful approach to the synthesis of the piperidine ring system. These methods involve the formation of a carbon-carbon or carbon-nitrogen bond within an acyclic precursor to construct the six-membered ring.

Radical cyclizations have emerged as a versatile tool for the construction of cyclic molecules, including piperidines. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated functional group, such as an alkene or alkyne, to form the cyclic product.

One common method for generating radicals is the use of tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). rsc.org This method has been applied to the synthesis of hydroxy-pyrrolidines and -piperidines from α- and β-amino aldehyde precursors. rsc.org Another approach involves the use of samarium(II) iodide (SmI₂), a mild one-electron reducing agent, which can mediate a variety of radical and anionic reactions, including the cyclization of carbonyl compounds with unsaturated systems. nih.govsemanticscholar.orgnih.gov

Table 3: Radical-Mediated Cyclization for Hydroxypiperidine Synthesis rsc.orgnih.gov

| Entry | Precursor | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-allyl-2-formyl-L-proline methyl ester | Bu₃SnH, AIBN | 1-aza-7-hydroxy-bicyclo[4.3.0]nonan-8-one | 75 |

| 2 | 6-heptenal, N-benzyl | SmI₂, THF, HMPA | 1-benzyl-2-methyl-3-hydroxypiperidine | 82 |

Gold catalysts, particularly gold(I) complexes, have gained prominence in organic synthesis due to their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. beilstein-journals.orgbeilstein-journals.org This reactivity has been harnessed in intramolecular cyclization reactions to form a variety of heterocyclic compounds, including piperidines.

Gold-catalyzed intramolecular hydroamination and hydroalkoxylation reactions of unsaturated amino and alcohol precursors are effective methods for constructing the piperidine ring. For instance, the gold-catalyzed cyclization of ε-N-protected propargylic esters can lead to the formation of piperidinyl enol esters and ketones. beilstein-journals.org The reaction mechanism is thought to involve the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the nitrogen or oxygen atom to form the six-membered ring. The choice of ligand on the gold catalyst can influence the efficiency and selectivity of the cyclization.

Table 4: Gold-Catalyzed Intramolecular Cyclization for Piperidine Formation beilstein-journals.org

| Entry | Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-Boc-6-amino-1-hexyne | [Au(IPr)]NTf₂ | 1-Boc-2-methylenepiperidine | 85 |

| 2 | N-Tosyl-6-amino-1-hexyne | [Au(PPh₃)]SbF₆ | 1-Tosyl-2-methylenepiperidine | 92 |

Reductive Cyclization of Keto-Azide Intermediates

The reductive cyclization of keto-azide intermediates represents a powerful strategy for the construction of the piperidine ring system. This approach typically involves the intramolecular reductive amination of a suitably functionalized linear precursor. While a direct literature example for the synthesis of Methyl 5-hydroxypiperidine-2-carboxylate via a keto-azide intermediate is not prominently documented, the general principles of this methodology can be applied to construct the target molecule.

The synthetic strategy would commence with a linear precursor containing a ketone, an azide (B81097), and an ester functionality at appropriate positions. For the synthesis of a 5-hydroxypiperidine-2-carboxylate, a plausible precursor would be a δ-azido-γ-keto ester. The intramolecular reductive amination of such a compound would proceed through the reduction of the azide to a primary amine, which would then undergo an intramolecular cyclization with the ketone to form a cyclic imine. Subsequent reduction of the imine would yield the desired piperidine ring.

A related and well-established method is the double reductive amination of dicarbonyl compounds, which provides a straightforward route to the piperidine skeleton. This method utilizes sugar-derived dicarbonyl substrates to ensure the desired absolute configurations of the hydroxyl groups. The versatility of this approach is enhanced by the wide variety of amines that can serve as the nitrogen source.

Intermolecular Annulation Processes

Intermolecular annulation processes, particularly [4+2] and [3+2] cycloaddition reactions, offer convergent and efficient pathways to construct the piperidine core of hydroxypiperidine esters. These methods involve the reaction of two smaller fragments to rapidly assemble the heterocyclic ring with good control over stereochemistry.

One notable example of a [4+2] cycloaddition relevant to the synthesis of hydroxypiperidines is the aza-Prins cyclization. This reaction allows for the highly diastereoselective synthesis of cis-4-hydroxypiperidines. The scope of this reaction has been expanded to include gem-disubstituted homoallylic amines and ketoaldehydes as carbonyl partners, providing access to C2 and C4 substituted piperidines bearing a tetrasubstituted carbon stereocenter at C4.

[3+2] cycloaddition reactions of azomethine ylides with electron-deficient alkenes are a powerful tool for constructing highly substituted pyrrolidines, and extensions of this methodology can be envisioned for piperidine synthesis. These reactions can generate multiple stereocenters in a single step with high stereocontrol. While direct application to this compound is not explicitly detailed in readily available literature, the fundamental principles of these annulation strategies provide a conceptual framework for the design of synthetic routes to this target molecule and its analogs.

Stereoselective Synthesis of this compound Stereoisomers

The biological activity of hydroxypiperidine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure isomers of this compound.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution using lipases is a highly effective method for obtaining enantiomerically pure hydroxypiperidine esters. Lipases are versatile biocatalysts that can selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

A notable application of this technique is in the synthesis of a key intermediate for the β-lactamase inhibitor, Avibactam (B1665839). In this process, a lipase-catalyzed resolution was employed in the preparation of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate. The lipase from Candida antarctica B (CALB), often immobilized as Novozym 435, has been shown to be particularly effective in this transformation. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted, thereby allowing for their separation and isolation in high enantiomeric purity. The enantioselectivity of these reactions is often excellent, with E-values (enantiomeric ratio) greater than 200 being reported.

| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) |

| Candida antarctica Lipase B (CALB) | (±)-Ethyl 5-hydroxypiperidine-2-carboxylate | Vinyl acetate | Diisopropyl ether | (S)-Acetate and (R)-Alcohol | >99% |

| Lipozyme CALB | (±)-Ethyl 5-hydroxypiperidine-2-carboxylate | - | Phosphate buffer | (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | d.r. ≥ 99:1 |

Chiral Pool Synthesis from Natural Products and Derivatives

The chiral pool strategy provides an efficient approach to enantiomerically pure compounds by utilizing readily available and inexpensive chiral starting materials from nature. L-glutamic acid and its derivative, L-pyroglutamic acid, are excellent chiral building blocks for the synthesis of various stereoisomers of 5-hydroxypiperidine-2-carboxylic acid and its esters.

Several synthetic routes have been developed starting from these amino acids. A common strategy involves homologation to introduce the necessary carbon atoms, followed by a cyclization step to form the piperidine ring. For instance, (2S,5S)-5-hydroxypiperidine-2-carboxylic acid can be synthesized from L-pyroglutamic acid methyl ester in a multi-step sequence. This process can involve stereospecific hydroxylation at the C5 position and subsequent ring closure. Patent literature describes methods for producing (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid from glutamic acid or pyroglutamic acid, highlighting the industrial relevance of this approach. These syntheses often involve the formation of protected intermediates to control the stereochemistry and reactivity during the synthetic sequence.

Synthesis from Aspartic Acid Derivatives

While glutamic and pyroglutamic acids are common starting materials for synthesizing the 5-hydroxypiperidine-2-carboxylic acid core, synthetic routes originating from aspartic acid have also been explored. These methods leverage the inherent chirality of aspartic acid to construct the piperidine ring with desired stereochemistry. A typical strategy involves the homologation of an N-protected aspartic acid derivative to extend the carbon chain. This is followed by a reductive amination or other cyclization methods to form the six-membered piperidine ring. The hydroxyl group at the 5-position is often introduced via stereoselective reduction of a ketone intermediate or through ring-opening of an epoxide. The final step involves the esterification of the carboxylic acid to yield the target methyl ester.

Exploiting Carbohydrate Feedstocks (e.g., D-Glucose)

Carbohydrates such as D-glucose represent an abundant and stereochemically rich source of chiral starting materials for the synthesis of complex molecules, including hydroxypiperidine esters. Synthetic strategies from D-glucose typically involve a series of transformations to selectively modify its multiple hydroxyl groups and reconfigure the carbon skeleton. A common approach is the conversion of D-glucose into a suitable intermediate where specific carbon atoms are functionalized for subsequent cyclization. For instance, D-glucose can be transformed into a pentodialdose equivalent, which then undergoes reductive aminocyclization to form the piperidine ring skeleton. This process inherently sets the stereochemistry of the hydroxyl groups on the ring, which is derived from the original stereocenters of the glucose molecule.

Diastereoselective Control in Key Synthetic Steps

Achieving high diastereoselectivity is crucial in the synthesis of substituted piperidines like this compound, which contains multiple stereocenters. Several strategies are employed to control the stereochemical outcome of key reactions. acs.org

Chelation-Controlled Reactions : In syntheses starting from amino acids like serine, chelation-controlled addition of organometallic reagents to aldehyde or ketone precursors can dictate the stereochemistry of newly formed stereocenters. nih.gov For example, the use of zinc borohydride can lead to the formation of anti-amino alcohol adducts with high stereoselectivity. nih.gov

Directed Epoxidation : For intermediates containing an alkene, directed epoxidation can be a powerful tool. acs.org A nearby functional group, such as a carboxylic acid or an ammonium group, can direct the epoxidizing agent to one face of the double bond, resulting in a highly diastereoselective transformation. acs.org Subsequent regioselective ring-opening of the epoxide introduces new functionalities with a defined stereochemical relationship. acs.org

Thermodynamic Epimerization : In some cases, reactions catalyzed by Lewis acids like iron(III) chloride can proceed through an equilibrium process. acs.org This allows for the epimerization of a less stable diastereomer into the thermodynamically more stable one, leading to a high diastereomeric ratio in the final product. acs.org This is particularly effective for establishing a cis-relationship between substituents at the 2- and 6-positions of the piperidine ring. acs.org

These methods are essential for producing enantiomerically pure hydroxypiperidine esters, which are critical for their application as intermediates in pharmaceutical synthesis.

Functional Group Interconversions and Protecting Group Strategies in Synthesis

The synthesis of this compound and its analogs necessitates careful management of its reactive functional groups. This involves strategic esterification, protection and deprotection of the hydroxyl and amino moieties, and transformations of the piperidine ring itself.

Esterification Reactions for Methyl Ester Formation

The formation of the methyl ester from the corresponding 5-hydroxypiperidine-2-carboxylic acid is a key synthetic step. Several methods can be employed for this transformation.

The Fischer-Speier esterification is a classic and cost-effective method. reddit.comorganic-chemistry.org It involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org The reaction is an equilibrium process, and using methanol as the solvent drives the reaction toward the ester product. organic-chemistry.org

| Reagents | Catalyst | Typical Conditions | Key Feature |

|---|---|---|---|

| Carboxylic Acid, Methanol (excess) | H₂SO₄, HCl, or TsOH | Reflux | Equilibrium-driven; cost-effective. reddit.comorganic-chemistry.org |

Alternative methods avoid the use of strong acids and water production, which can be beneficial for sensitive substrates. These include using coupling reagents or converting the carboxylic acid to a more reactive derivative like an acid chloride before reacting with methanol.

Selective Protection and Deprotection of Hydroxyl and Nitrogen Groups

Due to the presence of both a secondary amine (NH) and a secondary hydroxyl (OH) group, selective protection is paramount during the synthesis of hydroxypiperidine derivatives to prevent unwanted side reactions. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease of their selective removal. wikipedia.org

Nitrogen Protection: The piperidine nitrogen is nucleophilic and is typically protected as a carbamate.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org

Benzyloxycarbonyl (Cbz): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). wikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc): Often used in peptide synthesis, the Fmoc group is stable to acid but is cleaved under mild basic conditions, commonly with a solution of piperidine in DMF. libretexts.orgucoz.com

Hydroxyl Protection: The secondary hydroxyl group can be protected using a variety of groups.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are widely used. They are stable to many non-acidic and non-fluoride-containing reagents and are typically removed using a fluoride source (e.g., TBAF) or acid. libretexts.org

Benzyl Ethers (Bn): Benzyl ethers are robust and stable across a wide range of conditions. libretexts.org They are removed by hydrogenolysis, which allows for orthogonal deprotection if a Cbz group is also present. libretexts.org

Acetals: Groups like tetrahydropyranyl (THP) protect alcohols and are stable to bases but are cleaved under acidic conditions. oup.com

The ability to selectively remove one protecting group while leaving another intact (orthogonal protection) is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with multiple functional groups. sigmaaldrich.com

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Nitrogen (Amine) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) wikipedia.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) wikipedia.org | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) libretexts.orgucoz.com | |

| Oxygen (Hydroxyl) | tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) or Acid libretexts.org |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) libretexts.org | |

| Tetrahydropyranyl | THP | Aqueous Acid oup.com |

Transformations of the Piperidine Ring (e.g., Oxidation, Reduction, Substitution of Hydroxyl)

Once the core structure of this compound is assembled, the functional groups on the piperidine ring can be further manipulated to create a diverse range of analogs.

Oxidation of the Hydroxyl Group: The secondary alcohol at the C-5 position can be oxidized to a ketone. chemguide.co.uk This transformation is commonly achieved using chromium-based reagents like pyridinium chlorochromate (PCC), which is mild enough to avoid over-oxidation, or the Jones reagent (chromic acid), a stronger oxidizing agent. libretexts.orglibretexts.org This ketone can then serve as a handle for further functionalization, such as the introduction of new substituents via nucleophilic addition.

Reduction of the Piperidine Ring: While the piperidine ring is already saturated, if the synthesis proceeds via a pyridine or dihydropyridine intermediate, reduction is a necessary step. youtube.com Catalytic hydrogenation using catalysts like palladium, platinum, or rhodium is a common method to reduce the aromatic pyridine ring to a piperidine. nih.gov

Substitution of the Hydroxyl Group: The hydroxyl group itself can be replaced by other functionalities through nucleophilic substitution reactions. This typically requires converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with various nucleophiles (e.g., azides, halides, cyanides) allows for the introduction of a wide array of substituents at the C-5 position.

These transformations highlight the synthetic versatility of the hydroxypiperidine scaffold, enabling the generation of libraries of related compounds for various applications.

Reactivity and Transformational Chemistry of Methyl 5 Hydroxypiperidine 2 Carboxylate

Chemical Reactions of the Hydroxyl Moiety

The secondary hydroxyl group at the C-5 position of the piperidine (B6355638) ring is a key site for synthetic modification. Its ability to act as a nucleophile and its susceptibility to oxidation are central to the derivatization of this compound.

The oxidation of the secondary alcohol in methyl 5-hydroxypiperidine-2-carboxylate provides a direct route to the corresponding ketone, methyl 5-oxopiperidine-2-carboxylate. This transformation is a crucial step in the synthesis of many biologically active molecules. The choice of oxidant is critical to ensure high yields and to avoid over-oxidation or side reactions. For this transformation to proceed efficiently, the piperidine nitrogen is typically protected, for example, as a tert-butoxycarbonyl (Boc) derivative.

Commonly employed oxidation methods include the Swern oxidation and the use of Dess-Martin periodinane (DMP). wikipedia.orgchemistrysteps.comorganic-chemistry.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base such as triethylamine (B128534). organic-chemistry.org This method is known for its mild conditions and high yields.

Dess-Martin periodinane is another mild and highly selective reagent for the oxidation of primary and secondary alcohols. wikipedia.orgchemistrysteps.com The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and offers the advantage of a simple workup. wikipedia.org

Table 1: Comparison of Oxidation Methods for N-Boc-methyl 5-hydroxypiperidine-2-carboxylate

| Oxidizing Agent/Method | Typical Reagents | Solvent | Temperature (°C) | Advantages |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 to rt | Mild conditions, high yields |

| Dess-Martin Periodinane | DMP | CH₂Cl₂ | rt | Mild, selective, simple workup |

The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by sulfonylation, for instance, through reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine or pyridine (B92270). This converts the hydroxyl group into a mesylate or tosylate, respectively, which are excellent leaving groups for SN2 reactions.

Once activated, the C-5 position is susceptible to attack by a variety of nucleophiles. A common and synthetically useful transformation is the introduction of an azide (B81097) group by reaction with sodium azide (NaN₃). This reaction typically proceeds with inversion of stereochemistry at the C-5 center, providing access to 5-azido-piperidine-2-carboxylate derivatives. These azido (B1232118) compounds are valuable intermediates that can be further transformed, for example, by reduction to the corresponding amine.

Table 2: Nucleophilic Substitution of Activated this compound

| Activation Step Reagent | Nucleophile | Typical Solvent | Product |

| Methanesulfonyl chloride (MsCl), Et₃N | Sodium azide (NaN₃) | DMF | Methyl 5-azidopiperidine-2-carboxylate |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | Sodium azide (NaN₃) | Acetonitrile (B52724) | Methyl 5-azidopiperidine-2-carboxylate |

Transformations of the Carboxylate Functionality

The methyl ester group at the C-2 position offers another handle for the chemical modification of the piperidine scaffold. Its reactivity is primarily centered around nucleophilic acyl substitution and decarboxylation following hydrolysis.

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-hydroxypiperidine-2-carboxylic acid, is a fundamental transformation that unlocks further synthetic possibilities, such as amide bond formation. This reaction can be achieved under both acidic and basic conditions. google.com

Base-catalyzed hydrolysis, or saponification, is commonly performed using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. sciforum.netresearchgate.netchemicalforums.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated during acidic workup to yield the carboxylic acid.

Acid-catalyzed hydrolysis is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid (HCl). google.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by water.

Table 3: Conditions for the Hydrolysis of this compound

| Condition | Reagents | Solvent System | General Temperature |

| Basic | LiOH | THF/H₂O | Room Temperature to Reflux |

| Acidic | HCl | H₂O/Methanol | Reflux |

Decarboxylation, the removal of the carboxyl group, is a transformation that can be achieved from the carboxylic acid derivative obtained after hydrolysis. The direct decarboxylation of 5-hydroxypiperidine-2-carboxylic acid is challenging. However, decarboxylation of related piperidine-2-carboxylic acid derivatives is well-documented. For instance, the Krapcho decarboxylation is a method suitable for esters bearing an electron-withdrawing group at the β-position, though not directly applicable here without further modification. wikipedia.orgyoutube.comresearchgate.net

More relevant is the decarboxylation of N-protected piperidine-2-carboxylic acids. For example, N-Boc-piperidine-2-carboxylic acid can undergo decarboxylation under specific conditions, often involving radical intermediates or thermal induction. sigmaaldrich.comreddit.com The presence of the hydroxyl group at the C-5 position may influence the reaction conditions required for efficient decarboxylation.

Following the hydrolysis of the methyl ester to the carboxylic acid, the resulting 5-hydroxypiperidine-2-carboxylic acid is primed for amide bond formation. This reaction is one of the most important transformations in medicinal chemistry, allowing for the coupling of the piperidine scaffold to a wide range of amines to generate a diverse library of amide derivatives.

The direct condensation of the carboxylic acid with an amine is generally inefficient and requires the activation of the carboxyl group. This is typically achieved using a variety of coupling reagents. Common examples include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.govcommonorganicchemistry.comresearchgate.netreddit.com Other potent coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and aminium/uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). sigmaaldrich.comreddit.com These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Table 4: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (if any) | Base | Typical Solvent |

| EDC | HOBt | DIPEA | DMF or CH₂Cl₂ |

| HATU | - | DIPEA | DMF |

| BOP | - | DIPEA | DMF |

Reactivity of the Piperidine Nitrogen Atom

The lone pair of electrons on the secondary nitrogen atom of the piperidine ring makes it a nucleophilic center, readily participating in a variety of chemical reactions. This reactivity allows for the introduction of a wide range of substituents, which can modulate the compound's physical, chemical, and biological properties.

Alkylation and Acylation Reactions

The piperidine nitrogen of this compound can be readily alkylated and acylated. N-alkylation can be achieved with various alkyl halides. For instance, N-benzylation has been reported in the synthesis of related piperidine derivatives. While specific examples with a broad range of alkyl halides for this exact molecule are not extensively detailed in the literature, the general reactivity of piperidines suggests that reactions with methyl iodide, ethyl bromide, and other simple alkylating agents would proceed under standard conditions, typically in the presence of a non-nucleophilic base to scavenge the resulting acid.

N-acylation is another common transformation. The reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of N-acyl derivatives. For example, N-acetylation can be accomplished using acetyl chloride or acetic anhydride. The synthesis of various N-substituted piperidines, including N-benzoyl and N-adamantanoyl derivatives, has been described for similar piperidine structures, indicating that this compound would be a suitable substrate for such transformations. nih.gov These reactions are fundamental in medicinal chemistry for the synthesis of compound libraries with diverse functionalities.

Reductive amination is another powerful method for introducing substituents at the nitrogen atom. This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the piperidine with an aldehyde or ketone, followed by in-situ reduction with a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. chim.itnih.gov This method is particularly useful for synthesizing N-alkyl derivatives with a wide range of structural diversity.

Formation of N-Protected Derivatives

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent unwanted side reactions. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The introduction of the Boc group is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. acs.org This reaction is a key step in the synthesis of the β-lactamase inhibitor avibactam (B1665839), where the N-Boc protected intermediate is crucial for subsequent transformations. acs.org

The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality makes the Boc group an ideal choice for protecting the piperidine nitrogen while other functional groups in the molecule are being manipulated.

Ring System Transformations and Derivatization Strategies

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a hydroxyl group, allows for intramolecular reactions leading to the formation of bicyclic systems. These transformations are of significant interest as they lead to rigid scaffolds that are often found in biologically active molecules.

A key transformation of derivatives of 5-hydroxypiperidine-2-carboxylic acid is the intramolecular cyclization to form a bicyclic lactone. In the synthesis of avibactam, an N-protected derivative of 5-hydroxypiperidine-2-carboxylic acid is treated with 2-nitrobenzenesulfonyl chloride in the presence of a base. acs.org This reaction leads to the formation of a bicyclic 2-oxa-5-azabicyclo[2.2.2]octan-3-one system. acs.org This rigid bicyclic intermediate then undergoes further reactions to construct the final diazabicyclooctane core of avibactam.

Furthermore, the piperidine ring of this compound can serve as a scaffold for the synthesis of more complex bicyclic structures, such as diazabicyclo[3.2.1]octanes. While the direct conversion of this compound to this specific ring system is not explicitly detailed, related 5-aminopiperidine derivatives are known to undergo oxidative cleavage followed by a reductive amination sequence to form oxadiazabicyclo[3.2.1]octanes. acs.org This suggests that with appropriate functional group manipulations, the 5-hydroxypiperidine scaffold could be a valuable starting material for a variety of bicyclic compounds.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The intrinsic chirality and functional group arrangement of methyl 5-hydroxypiperidine-2-carboxylate make it a prized chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry, a critical factor in determining the biological activity of pharmaceuticals.

A key challenge in synthesizing chiral molecules is controlling the three-dimensional arrangement of atoms. By using a pre-existing chiral scaffold like this compound, chemists can bypass complex stereocontrol steps. For instance, the synthesis of specific diastereomers of β-lactamase inhibitors relies on the defined stereochemistry of this piperidine (B6355638) derivative. acs.org A notable method for obtaining the enantiomerically pure form involves a lipase-catalyzed resolution, which selectively isolates the desired stereoisomer, such as (2S,5S)-5-hydroxypiperidine-2-carboxylate, for subsequent reactions. acs.orgacs.orgresearchgate.net This enzymatic approach provides an efficient and environmentally friendly route to the chiral intermediate, which is essential for building the precise architecture of the final active molecule. acs.org The use of such piperidine derivatives as versatile chiral building blocks extends to the synthesis of various alkaloids. rsc.org

Synthetic Intermediates for the Construction of Complex Organic Molecules

Beyond its role as a source of chirality, this compound functions as a key synthetic intermediate for assembling more complex molecular structures. Its secondary amine, hydroxyl group, and methyl ester can be selectively modified, allowing for the stepwise construction of intricate scaffolds.

The synthesis of the β-lactamase inhibitor avibactam (B1665839) provides a compelling example. acs.org In this process, the piperidine ring of the carboxylate derivative serves as the foundational core upon which the final diazabicyclo[3.2.1]octane structure is built. acs.orgnih.gov The synthesis involves a series of transformations, including the protection of functional groups, stereospecific introduction of an amino group, and eventual cyclization to form the bridged bicyclic system characteristic of avibactam. acs.org The (2S,5S) and (2R,5R) isomers of 5-hydroxypiperidine-2-carboxylic acid are particularly useful intermediates for synthesizing agents that inhibit β-lactamases, which are a primary cause of bacterial resistance to β-lactam antibiotics. google.com

Precursors for Biologically Active Molecules and Pharmaceutical Research

The piperidine scaffold is a common motif in a vast array of biologically active compounds. This compound, as a functionalized derivative, is a direct precursor to numerous molecules of therapeutic interest.

Perhaps the most significant application of this compound is in the synthesis of avibactam, a potent non-β-lactam β-lactamase inhibitor. acs.orgmdpi.com Avibactam works by covalently and reversibly binding to β-lactamase enzymes, restoring the efficacy of β-lactam antibiotics against resistant bacteria. acs.org

An efficient synthesis of avibactam begins with the hydrogenation of ethyl-5-hydroxypicolinate to produce ethyl 5-hydroxypiperidine-2-carboxylate. acs.org A crucial step in this pathway is the enzymatic resolution of this racemic mixture using a lipase, such as Lipozyme CALB, to isolate the (2S,5S) stereoisomer. acs.orgresearchgate.net This specific isomer is a valuable precursor to the key intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, which ultimately leads to the formation of avibactam. acs.orgacs.orgallfordrugs.com This synthetic route has been successfully scaled for industrial production. acs.org

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| Ethyl-5-hydroxypicolinate | Commercially available starting material. | acs.orgacs.org |

| Ethyl 5-hydroxypiperidine-2-carboxylate | Formed by hydrogenation of the starting material. This is the racemic precursor. | acs.org |

| (2S,5S)-5-hydroxypiperidine-2-carboxylate | The key chiral intermediate obtained via lipase-catalyzed resolution. | acs.orgacs.orgresearchgate.net |

| Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate | A valuable intermediate derived from the resolved chiral acid. | acs.orgallfordrugs.com |

| Avibactam | The final active pharmaceutical ingredient, a diazabicyclooctane β-lactamase inhibitor. | acs.org |

Iminosugars are carbohydrate mimics in which the oxygen atom in the sugar ring is replaced by a nitrogen atom. mdpi.combeilstein-journals.org This structural change allows them to act as potent and selective inhibitors of glycosidases, enzymes that process carbohydrates. mdpi.com These inhibitors have therapeutic potential for treating viral infections, diabetes, and certain genetic disorders. beilstein-journals.org

The piperidine core of this compound makes it an ideal starting scaffold for the synthesis of iminosugar derivatives. Synthetic strategies often involve the manipulation of the hydroxyl and carboxylate groups and N-alkylation of the ring nitrogen. nih.gov Research has shown that attaching hydrophobic N-alkyl chains to iminosugar structures can significantly increase their inhibitory potency against glycosidases. mdpi.com The functional groups on this compound provide the necessary handles to introduce this type of structural diversity, enabling the development of new glycosidase inhibitors. nih.gov

The piperidine ring is a privileged scaffold found in many anticancer agents. While direct application of this compound in the synthesis of specific anticancer drugs is not extensively detailed in the literature, its potential as a building block is clear. The development of novel anticancer agents often involves the synthesis of new heterocyclic compounds. For example, various derivatives of pyrrole, pyridazine, and oxopyrrolidine have been investigated for their anticancer properties. nih.govmdpi.commdpi.com The functionalized piperidine structure of this compound offers a robust framework that could be elaborated into novel compounds for screening in anticancer drug discovery programs.

Modern drug discovery heavily relies on high-throughput screening (HTS) of large compound libraries to identify "hits"—molecules that interact with a specific biological target. medchemexpress.com The quality of these libraries is paramount, and there is a high demand for collections of molecules that are structurally diverse and possess drug-like properties. asinex.commsu.edu

This compound is an excellent starting point for generating such focused libraries. It possesses three distinct points of chemical diversity:

The Secondary Amine: Can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents.

The Hydroxyl Group: Can be etherified, esterified, or oxidized to a ketone, providing access to another vector of diversity.

The Methyl Ester: Can be hydrolyzed to the carboxylic acid, which can then be converted to a wide range of amides or other ester derivatives.

By systematically exploring the chemical space around these three functional handles, a large and diverse library of novel piperidine derivatives can be rapidly synthesized. These libraries can then be screened against various biological targets, such as kinases or G-protein coupled receptors, to identify new lead compounds for therapeutic development. chemdiv.comstanford.edu

Explorations in Enzyme Mechanism and Receptor Interaction Studies

While this compound is primarily recognized as a chiral building block in organic synthesis, its structural framework is instrumental in the development of molecules designed to probe and interact with biological targets such as enzymes. The true value of this compound in mechanistic and interaction studies lies in its role as a precursor to more complex molecules that retain the core 5-hydroxypiperidine-2-carboxylate scaffold. These derivatives serve as molecular tools to investigate the active sites of enzymes and the binding pockets of receptors.

The functional groups of the parent molecule, a secondary amine, a hydroxyl group, and a carboxylate (once the methyl ester is hydrolyzed), are key features that allow its derivatives to engage in specific interactions with biological macromolecules. The hydroxyl and carboxylic acid moieties, in particular, can form crucial hydrogen bonds and ionic interactions with the amino acid residues within the active site of an enzyme, thereby influencing its function.

A prominent area where this scaffold has been applied is in the study of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. The ethyl ester analogue of this compound is a key intermediate in the synthesis of Avibactam, a potent non-β-lactam β-lactamase inhibitor. acs.orgacs.org Avibactam's unique mechanism, which involves reversible covalent binding to the enzyme, has provided significant insights into the catalytic cycle of serine β-lactamases. acs.orgacs.org

The interactions of Avibactam, and by extension the foundational 5-hydroxypiperidine-2-carboxylate structure, with the enzyme active site have been elucidated. These studies reveal how specific functional groups contribute to the binding and inhibition mechanism.

Key Molecular Interactions in Enzyme Inhibition:

| Interacting Group (from Scaffold) | Enzyme Residue Type (Example) | Type of Interaction | Significance in Mechanism Study |

| Carboxylate Group | Zinc (in metallo-β-lactamases) | Ionic Coordination | Probes the role of metal cofactors in catalysis. |

| Carboxylate Group | Positively Charged Amino Acids (e.g., Lysine) | Ionic Bond / Salt Bridge | Anchors the inhibitor in the active site, mimicking the natural substrate. |

| Hydroxyl Group | Serine (e.g., Ser64, Ser67) | Hydrogen Bond | Stabilizes the enzyme-inhibitor complex, providing data on the geometry and key residues of the active site. vulcanchem.com |

| Piperidine Ring Nitrogen | Various | Hydrogen Bond / van der Waals | Contributes to the overall binding affinity and correct orientation of the inhibitor. |

This table is a generalized representation based on the functionalities of the 5-hydroxypiperidine-2-carboxylic acid scaffold and its role in derivatives like β-lactamase inhibitors.

By modifying the 5-hydroxypiperidine-2-carboxylate core, medicinal chemists can create a variety of probes to explore enzyme mechanisms. For instance, altering the stereochemistry at the C2 and C5 positions allows for the investigation of the stereochemical requirements of an enzyme's active site. The synthesis of different stereoisomers, such as the (2S, 5S) and (2S, 5R) configurations, is a critical application of this versatile scaffold. acs.org

The research findings derived from inhibitors built upon this framework are crucial for understanding the principles of enzyme catalysis and inhibition. This knowledge is not only fundamental to basic science but also directly informs the rational design of new, more effective therapeutic agents to combat challenges like antibiotic resistance. While direct receptor interaction studies involving this compound itself are not widely documented, its utility as a scaffold in creating specific enzyme inhibitors underscores its importance in the broader field of molecular interaction studies.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Structure-Activity Relationship (SAR) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT calculations are instrumental in elucidating the molecular geometry, electronic stability, and reactivity, which are foundational to understanding structure-activity relationships (SAR). researchgate.net While specific SAR studies on Methyl 5-hydroxypiperidine-2-carboxylate are not extensively documented, DFT studies on related piperidine structures provide a framework for how its properties can be correlated with potential biological activity.

DFT is used to calculate various molecular properties and reactivity descriptors that inform SAR:

Optimized Geometry: Determines the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability. researchgate.net

Molecular Electrostatic Potential (MEP): This mapping illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack, which is vital for understanding interactions with biological targets. researchgate.net

Global Chemical Reactivity Descriptors (GCRD): Parameters such as hardness, softness, and electronegativity, derived from FMO energies, quantify the molecule's reactivity. researchgate.net

By calculating these properties for a series of related piperidine analogues, researchers can build quantitative structure-activity relationship (QSAR) models. For instance, DFT calculations on fluorine-substituted piperidine derivatives have helped rationalize their observed inhibitory potential against enzymes like α-glucosidase and cholinesterase by correlating electronic properties with biological function. researchgate.net Such an approach would be invaluable in exploring the potential therapeutic applications of this compound and its derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for predicting binding modes, affinities, and the stability of the ligand-target complex.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on their binding energy. For example, docking studies on piperidine derivatives targeting the SARS-CoV-2 main protease have been used to predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net A hypothetical docking of this compound into a target's active site would reveal how its hydroxyl and carboxylate groups might interact with amino acid residues, guiding further optimization.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the motion of every atom in the system, offering insights into:

Conformational Stability: Assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 nanoseconds). researchgate.nettandfonline.com

Binding Stability: The persistence of key interactions, like hydrogen bonds, throughout the simulation indicates a stable complex. researchgate.net

Binding Free Energy: Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. tandfonline.comnih.gov

MD simulations on piperidine-based ligands have confirmed the stability of their binding to various enzymes, validating docking results and providing a dynamic picture of the molecular recognition process. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a critical tool for elucidating the mechanisms of chemical reactions, including determining the structures of transition states and intermediates. This is particularly important for understanding stereoselectivity in the synthesis of substituted piperidines like this compound.

The synthesis of this compound and its parent acid often involves steps that create chiral centers, making control of stereochemistry essential. google.comacs.org For example, in the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base, DFT calculations have been employed to understand the reaction's stereoselectivity. acs.org These studies computed the energies of different rotational conformers (rotamers) of the N-Boc protecting group and the transition states for their interconversion. The calculations revealed that lithiation occurs preferentially from a specific, lower-energy rotamer, explaining the observed enantiomeric excess. acs.org

A similar computational approach could be applied to the synthesis of this compound to:

Predict Stereochemical Outcomes: By comparing the activation energies of transition states leading to different stereoisomers.

Optimize Reaction Conditions: Understanding the mechanism allows for the rational selection of reagents, catalysts, and conditions to favor the desired product.

Investigate C-H Activation: While not specifically documented for this molecule, DFT is widely used to study transition metal-catalyzed C-H activation mechanisms, which represent a modern approach to functionalizing piperidine rings. These calculations can map the entire catalytic cycle, including oxidative addition and reductive elimination steps.

By modeling these complex reaction pathways, chemists can gain a predictive understanding that accelerates the development of efficient and highly selective synthetic routes.

Prediction of Conformational Preferences and Energetic Landscapes

The piperidine ring is not planar and exists predominantly in a chair conformation. The orientation of substituents—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—profoundly affects the molecule's shape, stability, and biological activity. Computational methods, especially DFT, are used to predict these conformational preferences and map the energetic landscape of the molecule.

For N-acylpiperidines, which are structurally analogous to this compound, DFT calculations have shown that a substituent at the 2-position (adjacent to the nitrogen) often prefers an axial orientation. acs.org This is contrary to the preference seen in simple cyclohexane (B81311) rings, where bulky groups favor the less sterically hindered equatorial position. This axial preference in piperidines is attributed to pseudoallylic strain (also known as A(1,3) strain), which arises from the steric repulsion between the 2-substituent and the N-acyl group, whose C-N bond has partial double-bond character. acs.org

The energetic landscape of this compound would be determined by the interplay of several factors:

Steric Interactions: Repulsion between substituents.

Hyperconjugation: Stabilizing interactions involving the donation of electron density from a C-H σ-bond to an adjacent empty σ*-orbital.

Electrostatic Interactions: Attractive or repulsive forces between polar groups, such as the hydroxyl group and the ester. d-nb.info

DFT calculations can precisely quantify the energy difference (ΔG) between different conformers. For example, studies on 2-methyl-N-acylpiperidines show a calculated preference for the axial conformer. acs.org These predictions are often validated by experimental NMR data. d-nb.inforesearchgate.net Understanding the conformational equilibrium and the energy barriers to ring inversion is crucial, as the biologically active conformation may not be the lowest energy state.

| Compound | ΔG (Equatorial → Axial) in Gas Phase | ΔG (Equatorial → Axial) in Water | Favored Conformer |

|---|---|---|---|

| 1,2-dimethylpiperidine | 1.8 | 1.8 | Equatorial |

| 2-methyl-1-phenylpiperidine | -1.0 | -1.0 | Axial |

| Methyl 2-methylpiperidine-1-carboxylate | -0.5 | -1.1 | Axial |

Data adapted from DFT calculations at the M06-2X/6-311G(d,p) level. acs.org A positive ΔG indicates the equatorial conformer is favored, while a negative ΔG indicates the axial conformer is favored.

Advanced Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups present in a compound. The following techniques are central to the characterization of Methyl 5-hydroxypiperidine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For a definitive analysis, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Similarly, ¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the piperidine (B6355638) ring. A patent for the production of the parent compound, (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid, provides ¹H NMR data for related intermediates, but not for the final methyl ester product.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| O-CH₃ | 3.6 - 3.8 | Singlet | N/A |

| H-2 | 3.2 - 3.5 | Doublet of Doublets | Varies |

| H-5 | 3.8 - 4.1 | Multiplet | Varies |

| Piperidine Ring CH₂ | 1.5 - 2.2 | Multiplets | Varies |

| N-H | 1.5 - 3.0 | Broad Singlet | N/A |

| O-H | 2.0 - 4.0 | Broad Singlet | N/A |

Note: This table is predictive and not based on reported experimental data.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | 170 - 175 |

| C-2 | 55 - 60 |

| C-5 | 65 - 70 |

| O-CH₃ | 50 - 55 |

| Piperidine Ring CH₂ | 20 - 40 |

Note: This table is predictive and not based on reported experimental data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₇H₁₃NO₃), HRMS would be used to confirm the exact mass of the molecular ion, thereby validating its chemical formula. This technique is distinguished by its ability to differentiate between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Exact Mass (Monoisotopic) | 159.08954 |

| m/z of [M+H]⁺ | 160.09699 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), amine (N-H), ester (C=O), and C-O functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| N-H stretch (amine) | 3300 - 3500 (medium) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=O stretch (ester) | 1735 - 1750 |

| C-O stretch (ester and hydroxyl) | 1000 - 1300 |

Note: This table represents typical ranges for these functional groups and is not based on reported experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a saturated heterocyclic compound like this compound, which lacks extensive conjugation or chromophores, significant absorption in the UV-Vis range (200-800 nm) is not expected. The primary utility of UV-Vis in this context would be to confirm the absence of UV-active impurities.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. It is widely used for purity assessment of pharmaceutical intermediates and active ingredients. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, with potential additives like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for accurate purity determination. While general principles of HPLC are well-established, specific experimental conditions for the analysis of this particular compound were not found in the provided search results.

Table 5: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | Time-dependent mixture of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Ultra-High Performance Liquid Chromatography-High Resolution Electrospray Ionisation Mass Spectrometry (UHPLC-HRESIMS)

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionisation Mass Spectrometry (UHPLC-HRESIMS) stands as a powerful tool for the characterization of piperidine compounds like this compound. nih.gov This method combines the superior separation efficiency of UHPLC, which utilizes columns with smaller particle sizes for faster analysis and greater resolution, with the precise mass measurement capabilities of HRESIMS.

In the analysis of this compound (C₇H₁₃NO₃), HRESIMS provides a highly accurate mass measurement of the molecular ion. This is crucial for unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds. The electrospray ionization (ESI) technique is a soft ionization method that typically generates the protonated molecule [M+H]⁺. The high resolution of the mass spectrometer allows for mass measurements with accuracy in the parts-per-million (ppm) range, lending high confidence to the assigned molecular formula. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to produce a characteristic pattern that aids in structural elucidation. nih.gov

Table 1: UHPLC-HRESIMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Exact Mass (Calculated) | 159.08954 |

| Ionization Mode | ESI Positive |

| Observed Ion [M+H]⁺ | 160.0969 |

| Mass Error | < 5 ppm |

| UHPLC Column | C18 reversed-phase |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. researchgate.netthieme.de This method allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent system chosen based on the polarity of the reactants and products. As the solvent moves up the plate via capillary action, the components of the mixture separate based on their differential affinity for the stationary and mobile phases. The separated spots are visualized, often using a UV lamp or chemical stains. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Table 2: Example TLC Data for a Synthetic Step

| Compound | Rf Value | Visualization | Notes |

|---|---|---|---|

| Starting Material A | 0.65 | UV active | Spot diminishes as reaction progresses. |

| Starting Material B | 0.50 | Stains with KMnO₄ | Spot diminishes as reaction progresses. |